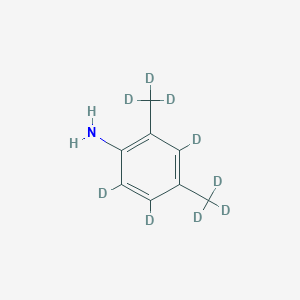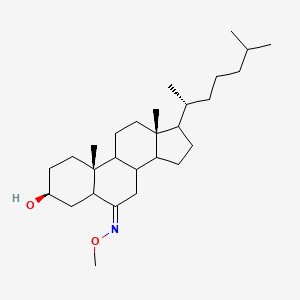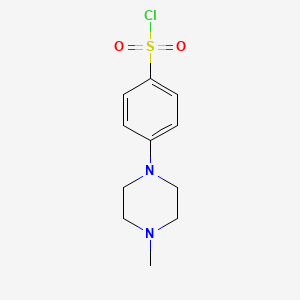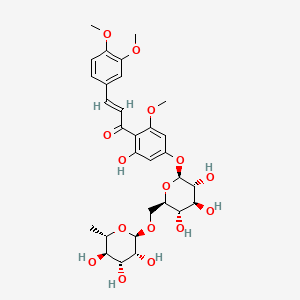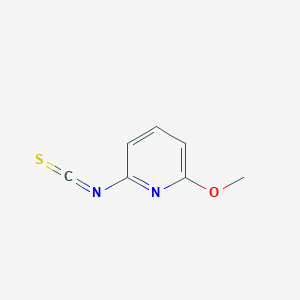
2-Isothiocyanato-6-methoxypyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isothiocyanato-6-methoxypyridine is an organic compound that belongs to the class of isothiocyanates It is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a pyridine ring substituted with a methoxy group (-OCH3) at the 6th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isothiocyanato-6-methoxypyridine typically involves the reaction of 2-amino-6-methoxypyridine with a thiocyanating agent. One common method is the reaction of the amine with carbon disulfide (CS2) in the presence of a base to form a dithiocarbamate intermediate, which is then treated with a desulfurizing agent such as cyanuric chloride to yield the isothiocyanate product .
Industrial Production Methods
Industrial production of isothiocyanates, including this compound, often employs similar synthetic routes but on a larger scale. The choice of solvents, reaction conditions, and purification methods are optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-Isothiocyanato-6-methoxypyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form thioureas, carbamates, and dithiocarbamates, respectively.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form heterocyclic compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or acetonitrile at room temperature or slightly elevated temperatures.
Cycloaddition: Reactions often require catalysts such as transition metals and are conducted under controlled temperature and pressure conditions.
Major Products
Thioureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Dithiocarbamates: Formed from the reaction with thiols.
Aplicaciones Científicas De Investigación
2-Isothiocyanato-6-methoxypyridine has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of various heterocyclic compounds and as a reagent in organic transformations.
Medicinal Chemistry: The compound is investigated for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: It is used in the development of functional materials, including polymers and coatings, due to its reactive isothiocyanate group.
Mecanismo De Acción
The mechanism of action of 2-Isothiocyanato-6-methoxypyridine involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and nucleic acids, leading to the modification of their function. The compound can induce stress response pathways, restore cellular redox balance, and contribute to the resolution of inflammation .
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxypyridine: A related compound with a methoxy group at the 2nd position but lacking the isothiocyanate group.
3-Methoxypyridine: Similar to 2-methoxypyridine but with the methoxy group at the 3rd position.
4-Methoxypyridine: Another isomer with the methoxy group at the 4th position.
Uniqueness
2-Isothiocyanato-6-methoxypyridine is unique due to the presence of both the isothiocyanate and methoxy groups, which confer distinct reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various applications in organic synthesis, medicinal chemistry, and materials science.
Propiedades
Fórmula molecular |
C7H6N2OS |
|---|---|
Peso molecular |
166.20 g/mol |
Nombre IUPAC |
2-isothiocyanato-6-methoxypyridine |
InChI |
InChI=1S/C7H6N2OS/c1-10-7-4-2-3-6(9-7)8-5-11/h2-4H,1H3 |
Clave InChI |
UMDSUFVBISOUBO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=N1)N=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]azanium;chloride](/img/structure/B13445594.png)

![4-[[4-[(4-Hydroxycyclohexyl)methylamino]-1-adamantyl]methylamino]-2-[(2-methylsulfanylpyridin-3-yl)methylamino]pyrimidine-5-carbonitrile](/img/structure/B13445600.png)
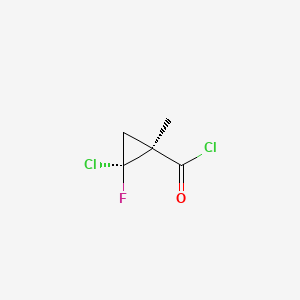

![1,1'-[Methylenebis(4,1-phenyleneoxy)]bis[3-[(1-methylethyl)amino]-2-propanol](/img/structure/B13445612.png)
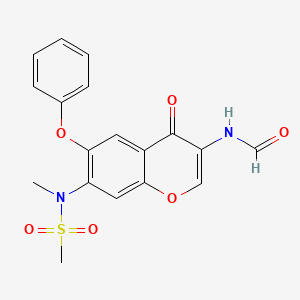

![1-[(4-fluorophenyl)methyl]-2-sulfanylidene-5-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-1,3-diazinane-4,6-dione](/img/structure/B13445635.png)
